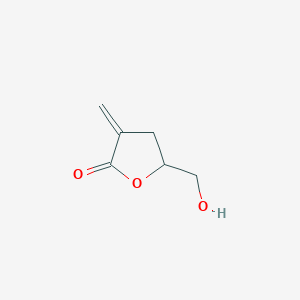
Biotin d-sulfoxide
概要
説明
Biotin d-sulfoxide is a derivative of biotin, a water-soluble B-vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.
準備方法
Synthetic Routes and Reaction Conditions: Biotin d-sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane. The reaction typically occurs under mild conditions, with the choice of solvent and temperature depending on the specific oxidizing agent used .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalytic approaches, such as employing sulfoxide reductases. These enzymes catalyze the oxidation of biotin to this compound with high efficiency and enantioselectivity under mild reaction conditions .
化学反応の分析
Types of Reactions: Biotin d-sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to biotin sulfone.
Reduction: this compound can be reduced back to biotin using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dimethyldioxirane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed:
Oxidation: Biotin sulfone.
Reduction: Biotin.
Substitution: Various biotin derivatives depending on the nucleophile used.
科学的研究の応用
Biotin d-sulfoxide has several applications in scientific research, including:
作用機序
Biotin d-sulfoxide exerts its effects through its interaction with various enzymes and proteins involved in biotin metabolism. It acts as a substrate for biotin sulfoxide reductase, which reduces it back to biotin. This reduction process is crucial for maintaining biotin homeostasis in the body. The molecular targets of this compound include carboxylases and other biotin-dependent enzymes involved in metabolic pathways .
類似化合物との比較
Biotin: The parent compound, essential for various metabolic processes.
Biotin sulfone: A further oxidized form of biotin with different chemical properties.
Bisnorbiotin: A biotin metabolite involved in biotin catabolism
Comparison: Biotin d-sulfoxide is unique in its ability to undergo reversible oxidation and reduction, making it a valuable intermediate in biotin metabolism. Unlike biotin sulfone, which is a terminal oxidation product, this compound can be reduced back to biotin, thus playing a crucial role in maintaining biotin homeostasis. Bisnorbiotin, on the other hand, is a catabolic product and does not participate in reversible redox reactions .
特性
IUPAC Name |
5-(2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)
![Octahydro-1h-pyrrolo[2,3-b]pyridine](/img/structure/B3325615.png)

![4,9-diazatricyclo[5.3.0.02,6]decane](/img/structure/B3325625.png)

![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)




